molecular formula C13H11N3O B1313324 4-phenoxy-1H-indazol-3-amine CAS No. 816454-31-6

4-phenoxy-1H-indazol-3-amine

Número de catálogo: B1313324
Número CAS: 816454-31-6
Peso molecular: 225.25 g/mol
Clave InChI: YQZSMAKADDTQKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-phenoxy-1H-indazol-3-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .

Aplicaciones Científicas De Investigación

Anticancer Research

Inhibition of c-Jun N-terminal Kinase (JNK)
Research indicates that 4-phenoxy-1H-indazol-3-amine acts as a selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in regulating cellular processes such as apoptosis and inflammation. JNK inhibition has therapeutic implications for cancer treatment, as it can lead to reduced cell proliferation in cancer cell lines. Notably, studies have shown that this compound exhibits significant antiproliferative effects against several cancer types, including chronic myeloid leukemia (K562) cells, demonstrating varying degrees of potency depending on the substituents on the indazole ring .

Case Study: Cell Line Testing
In vitro assays have been conducted to evaluate the efficacy of this compound against different human cancer cell lines. For instance, one study reported an IC50 value of 5.15 µM against K562 cells, indicating promising activity compared to standard chemotherapeutics like 5-fluorouracil .

Kinase Inhibition

The compound's structure suggests it may serve as a lead compound for developing kinase inhibitors. Molecular docking studies have demonstrated that this compound binds effectively to JNK, providing insights into its mechanism of action and guiding further modifications to enhance selectivity and efficacy .

Table: Summary of Kinase Inhibition Studies

CompoundTarget KinaseIC50 (µM)Cell Line Tested
This compoundJNK5.15K562
Compound XFGFR115.0Various
Compound YPLK4<10HCT116

Drug Discovery Potential

The structural characteristics of 4-phenoxy-1H-indazol-3-amines suggest that it could be developed into a therapeutic agent through further functionalization and optimization. Its ability to undergo various organic transformations allows for the introduction of diverse substituents that may enhance its biological activity .

Actividad Biológica

4-Phenoxy-1H-indazol-3-amine is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor and in cancer research. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an indazole ring substituted with a phenoxy group and an amino group. Its molecular formula is C14H12N4OC_{14}H_{12}N_4O, with a molecular weight of approximately 239.27 g/mol. The compound's unique structure enhances its biological activity and selectivity, particularly through interactions with various protein targets.

Target Enzymes

The primary target of this compound is tyrosine kinase , specifically c-Jun N-terminal kinase (JNK). JNK plays a crucial role in cellular processes such as apoptosis and inflammation, making it a significant target for therapeutic interventions in diseases like cancer.

Mode of Action

The compound exerts its effects by binding to the ATP-binding site of JNK, effectively inhibiting its activation. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival. Additionally, this compound has been shown to interact with the p53/MDM2 pathway and influence Bcl2 family members , leading to the induction of apoptosis in cancer cells.

Anticancer Effects

Research indicates that this compound exhibits significant anticancer activity across various cell lines. It has been observed to inhibit cell proliferation in K562 leukemia cells with varying potency depending on structural modifications. The compound induces apoptosis through multiple pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

Inhibition of Cell Cycle Progression

The compound also affects cell cycle dynamics by preventing progression through critical checkpoints. This action is mediated by its impact on cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Case Studies

Several studies have documented the biological effects of 4-phenoxy-1H-indazol-3-amines:

StudyCell LineIC50 (µM)Mechanism
K56210.5JNK inhibition
A54915.2Apoptosis induction
MCF712.8Cell cycle arrest

These findings illustrate the compound's potential as a therapeutic agent in oncology.

Interaction with Proteins

Molecular docking studies have revealed that this compound binds effectively to JNK, indicating its potential as a selective inhibitor. The binding affinity is influenced by the presence of substituents on the indazole ring, which can enhance or diminish activity.

Environmental Factors

The efficacy of this compound can be influenced by environmental conditions such as pH and temperature, which may affect its stability and interaction with target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenoxy-1H-indazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via condensation reactions between substituted hydrazines and phenoxy-substituted indole precursors. For example, hydrazine salts (e.g., hydrazinium chloride) react with 3-aryl-2-(aminomethylene)-propionitriles in alcohols (C1–C3) under reflux to form the indazole core . Key variables include:

  • Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution.
  • Temperature : Reflux conditions (~80°C) improve cyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity.
    Yield optimization requires strict anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) confirm the indazole scaffold and phenoxy substitution.
    • ¹³C NMR : Distinct peaks at ~150 ppm (C3-amine) and ~160 ppm (phenoxy oxygen-linked carbons) validate connectivity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen-bonding networks and confirm tautomeric forms (e.g., 1H vs. 2H-indazole) .
  • HRMS : Exact mass (±2 ppm) confirms molecular formula (C₁₃H₁₂N₃O).

Q. How is preliminary pharmacological activity screened for this compound?

Methodological Answer:

  • Kinase inhibition assays : Use recombinant kinases (e.g., FLT3, JAK2) with ATP-Glo™ luminescence to measure IC₅₀ values.
  • Cellular viability assays : Treat cancer cell lines (e.g., K562 leukemia) for 72 hours and quantify viability via MTT/WST-1.
  • Selectivity profiling : Compare activity against >50 kinases to identify off-target effects .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalable production (>100 g) without compromising purity?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature gradients.
  • Catalytic systems : Pd/C or Ni catalysts enhance reductive amination steps, reducing byproduct formation .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments.

Q. What computational strategies predict target binding modes of this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., PDB: 4XQC).
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes.
  • Free-energy calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ .

Q. How should contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer:

  • Assay standardization : Replicate experiments under identical buffer conditions (pH 7.4, 1 mM ATP).
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently.
  • Data triangulation : Cross-reference with structural analogs (e.g., 4-arylindazole derivatives) to identify structure-activity trends .

Q. What advanced NMR techniques resolve ambiguous NOE signals in crowded aromatic regions?

Methodological Answer:

  • ¹H-¹³C HMBC : Correlates protons with quaternary carbons, clarifying substitution patterns.
  • NOESY : Identifies spatial proximity between phenoxy protons and the indazole NH group.
  • Selective decoupling : Suppresses overlapping signals for cleaner spectral interpretation .

Q. How are hydrogen-bonding networks analyzed in crystalline forms of this compound?

Methodological Answer:

  • Graph-set analysis : Assigns patterns (e.g., D(2), R₂²(8)) to categorize H-bond motifs .
  • SHELXL refinement : Incorporates anisotropic displacement parameters to model H-bond geometries.
  • Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., π-π stacking vs. H-bonds) .

Q. What challenges arise in multi-step synthesis scale-up, and how are they mitigated?

Methodological Answer:

  • Intermediate instability : Protect amine groups with Boc/Troc derivatives during halogenation steps.
  • Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to trap metal catalysts.
  • Workflow integration : Design telescoped processes to minimize isolation of air-sensitive intermediates .

Q. How do structural modifications (e.g., fluorination) impact pharmacological activity?

Methodological Answer:

  • Electron-withdrawing groups : Fluorine at the 4-phenoxy position increases metabolic stability (CYP3A4 resistance).
  • Bioisosteric replacement : Replace phenoxy with thienyl to enhance blood-brain barrier penetration.
  • SAR studies : Synthesize analogs (e.g., 4-fluoro-N-methyl derivatives) and compare logP and pKa values .

Propiedades

IUPAC Name

4-phenoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSMAKADDTQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467732
Record name 4-phenoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816454-31-6
Record name 4-phenoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
4-phenoxy-1H-indazol-3-amine
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
4-phenoxy-1H-indazol-3-amine
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
4-phenoxy-1H-indazol-3-amine
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
4-phenoxy-1H-indazol-3-amine
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
4-phenoxy-1H-indazol-3-amine
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
4-phenoxy-1H-indazol-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.